molecular formula C14H14 B1582967 4-Ethylbiphenyl CAS No. 5707-44-8

4-Ethylbiphenyl

Cat. No. B1582967
CAS RN: 5707-44-8
M. Wt: 182.26 g/mol
InChI Key: SRQOBNUBCLPPPH-UHFFFAOYSA-N
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Description

4-Ethylbiphenyl is a chemical compound with the molecular formula C14H14 . Its molecular weight is 182.2610 . The IUPAC Standard InChI is InChI=1S/C14H14/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3 .


Molecular Structure Analysis

The molecular structure of 4-Ethylbiphenyl consists of two phenyl rings connected by an ethyl group . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Green Chemistry in Pharmaceutical Research

4-Ethylbiphenyl plays a role in green chemistry, specifically in Suzuki coupling reactions. A study by Costa et al. (2012) focused on using water as a primary solvent in these reactions, demonstrating the compound's potential in the synthesis of biaryls like ethyl (4-phenylphenyl)acetate. This compound is significant in pharmaceutical research, particularly as a precursor in nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

Quantum Mechanical Investigation

Babkov et al. (2004) conducted a quantum mechanical investigation of 4-ethyl-4-cyanobiphenyl. This study involved calculating the structure and IR absorption spectra, providing insights into the molecular behavior and properties of this variant of 4-Ethylbiphenyl, essential for various applications in materials science and nanotechnology (Babkov et al., 2004).

Synthesis Improvement Methods

Jia (2001) explored an improved synthesis method for Cyano 4′ ethylbiphenyl, highlighting advancements in production efficiency and reaction conditions. This research contributes to the understanding of more effective synthesis techniques for 4-Ethylbiphenyl derivatives (Jia, 2001).

Shape-Selective Catalysis

Research by Tu et al. (1995) investigated the shape-selective ethylation of biphenyl, including the formation of 4-Ethylbiphenyl, over highly dealuminated H-mordenite. This study is significant in understanding the catalytic processes involved in the production of 4-Ethylbiphenyl and its derivatives (Tu et al., 1995).

Safety And Hazards

4-Ethylbiphenyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

1-ethyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQOBNUBCLPPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073355
Record name 1,1'-Biphenyl, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbiphenyl

CAS RN

5707-44-8
Record name 1,1'-Biphenyl, 4-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60063
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 4-ethyl-
Source EPA DSSTox
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Record name 4-Ethylbiphenyl
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Record name 1-ETHYL-4-PHENYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
S Gupta, GP Chang-Chien, WS Lee, R Centore… - Liquid …, 2002 - Taylor & Francis
The crystal and molecular structures of the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]1-propene, molecular formula CH 3 -CH 2 -C 6 H 4 -C 6 H 4 -CH 2 -CH=CH 2 , has been …
Number of citations: 6 www.tandfonline.com
D Coates, GW Gray - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… The difference can probably be accounted for in terms of the much larger relative increase in anisotropy of polarisability on moving from 4-cyano-4'-ethylbiphenyl to structure (11) …
Number of citations: 24 pubs.rsc.org
Y Zhang, HW Song, TT Liu, M Du, SX Xu… - Advanced Materials …, 2014 - Trans Tech Publ
… Compound 4 was prepared by reacting 4-cyano-4’-ethylbiphenyl with trichloroacetonitrile. … Compound 4 can be easily synthesized from 4-bromo-4’-ethylbiphenyl (compound 2) …
Number of citations: 0 www.scientific.net
FE Stewart, A Rembaum - Journal of Macromolecular Science …, 1967 - Taylor & Francis
… The extent of reaction of sodium with PVB was found to be smaller than with 4-ethylbiphenyl, the model unit segment. The theoretical interpretation of the hyperfine structure of the …
Number of citations: 3 www.tandfonline.com
K Araya, K Iwasaki - Molecular Crystals and Liquid Crystals, 2003 - Taylor & Francis
… solute is 4-cyano-4-ethylbiphenyl (BC2), T … -4-ethylbiphenyl in nematic solvent is measured by gas chromatography analysis for the saturated nematic solution of 4cyano-4-ethylbiphenyl …
Number of citations: 18 www.tandfonline.com
Y Sugi, S Tawada, T Sugimura, Y Imada… - Studies in Surface …, 2001 - Elsevier
… 4-ethylbiphenyl (4-EBP) disappeared much faster than 3-EBP in their competitive ethylation. … 4-Ethylbiphenyl (4-EBP) disappeared much faster than 3-EBP in their competitive ethylation…
Number of citations: 1 www.sciencedirect.com
C Rosso, S Gisbertz, JD Williams… - Reaction Chemistry & …, 2020 - pubs.rsc.org
… Yield of product 3 (green bars) were determined by HPLC assay using 4-ethylbiphenyl as the internal standard at the concentration maximum over the collection time. CN-OA-m …
Number of citations: 65 pubs.rsc.org
T Tagata, M Nishida, A Nishida - Tetrahedron Letters, 2009 - Elsevier
… Combined filtrate and washings were analyzed by GC and GC mass spectroscopy to determine the yield using 4-ethylbiphenyl as an internal standard. The black powder was used for a …
Number of citations: 22 www.sciencedirect.com
Y Zhang, H Song, T Liu, M Du, S Xu - 2014 - Citeseer
… Compound 4 was prepared by reacting 4-cyano-4’-ethylbiphenyl with trichloroacetonitrile. … Compound 4 can be easily synthesized from 4-bromo-4’-ethylbiphenyl (compound 2) …
Number of citations: 2 citeseerx.ist.psu.edu
N Yakata, Y Sudo, H Tadokoro - Chemosphere, 2006 - Elsevier
Seven compounds with different lipophilicities and structures—1,3,5-trichlorobenzene, pentachlorobenzene, acenaphthylene, 1,4-dimethyl-2-(1-methylphenyl)benzene, 4-ethylbiphenyl, …
Number of citations: 19 www.sciencedirect.com

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